molecular formula C19H15N B096559 9-Benzylcarbazole CAS No. 19402-87-0

9-Benzylcarbazole

Cat. No. B096559
CAS RN: 19402-87-0
M. Wt: 257.3 g/mol
InChI Key: HBAKJBGOHINNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzylcarbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazoles are known for their diverse applications, particularly in material science and pharmacology due to their unique chemical and physical properties. The benzyl group attached to the 9-position of carbazole can influence these properties and open up new avenues for applications in various fields .

Synthesis Analysis

The synthesis of carbazole derivatives, including 9-benzylcarbazole, can be achieved through various methods. One approach involves the intramolecular arylation of diarylamide anions, which can be obtained by Pd-catalyzed or Cu-catalyzed reactions. This method has been shown to produce carbazoles with very good to excellent yields . Another synthesis route is a one-pot synthesis involving C-H bond activation and palladium(II)-catalyzed cross-coupling, which also demonstrates good functional group tolerance and yields . Additionally, a convenient one-pot synthesis from primary amine hydrochlorides and 2,5-dimethoxytetrahydrofuran has been reported, offering a mild and efficient alternative for producing 9-substituted carbazoles .

Molecular Structure Analysis

The molecular structure of carbazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For instance, the structure of 3-benzothiazole-9-ethyl carbazole was determined by single-crystal X-ray diffraction, revealing its orthorhombic crystal system and specific cell parameters . Similarly, the structure of 9-benzyl-3,6-diiodo-9H-carbazole was investigated using experimental X-ray and NMR studies, supported by density functional theory calculations .

Chemical Reactions Analysis

Carbazole derivatives undergo a variety of chemical reactions. For example, 9-alkyl-3-aminocarbazoles can react with ethyl-3-oxobutanoate to yield condensation or acylation products, which can be further cyclized to form pyrido[2,3-c]-carbazol-1-ones . The electrochemical properties of 9-phenylcarbazoles have been studied, revealing that the oxidation potential is influenced by substituents and that unprotected carbazoles can undergo dimerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. The crystal and molecular properties of 3-benzothiazole-9-ethyl carbazole were theoretically surveyed, indicating that the crystal structure is a non-conductor and that there is orbital overlap between neighboring molecules . The oxidation products of 9H-carbazole by biphenyl-utilizing bacteria have been characterized, showing the formation of hydroxylated metabolites . Additionally, the spectroscopic properties of 9-phenylcarbazoles have been characterized, demonstrating the effect of substituents on their redox behavior .

Scientific Research Applications

  • Biotransformation by Bacteria : 9H-Carbazole and its derivatives, when exposed to certain bacteria, can be transformed into various hydroxylated metabolites. This process can be influenced by different cultivation conditions (Waldau et al., 2009).

  • Medicinal Applications : 9H-Carbazole has shown a wide range of biological activity, such as antibacterial, antimalarial, anticancer, and anti-Alzheimer properties, making it a valuable scaffold in medicinal chemistry (Tsutsumi et al., 2016).

  • Anticancer Agents : Derivatives of β-carboline, a compound structurally similar to carbazole, have been synthesized and evaluated for anticancer activity. Some of these derivatives, like 9-(2-methoxybenzyl)-β-carboline, showed significant potential as antitumor agents (Chen et al., 2015).

  • Bioinformatic Characterization for Neurodegenerative Diseases : Schiff bases derived from 9H-carbazole have been studied for their potential use in treating neurodegenerative disorders like Alzheimer's disease. These studies include drug-like properties and binding to therapeutic targets (Avram et al., 2021).

  • Innovative Drug Design : Carborane-analogues of benzothiazoles, which are structurally related to carbazole, have been synthesized and radiolabelled for potential use in cancer treatment (Gona et al., 2015).

  • Environmental Impact Study : The transformation of drugs like carbamazepine and oxcarbazepine in wastewater treatment has been studied to understand their environmental impact. This research is crucial for understanding how carbazole derivatives behave in real-world conditions (Kaiser et al., 2014).

  • Organic Light-Emitting Diodes (OLEDs) : Carbazole derivatives have been used in the development of host materials for red triplet emitters in OLEDs, demonstrating the utility of these compounds in advanced electronic applications (Guan et al., 2006).

  • Synthesis for Photoreactive Polymers : Research on the synthesis of various carbazole derivatives, such as 9-(1,2-Dichlorovinyl)carbazole, has been conducted for the preparation of photoconductive polymers, highlighting their significance in material science (Pielichowski et al., 1995).

  • Anti-inflammatory Agents : Some 9-substituted benzyl-3-substituted carbazole derivatives have been found to possess anti-inflammatory properties, opening new avenues for pharmaceutical applications (Lee et al., 2002).

  • Herbicidal Activity : Carbazole derivatives have been explored for their herbicidal activity, demonstrating the diverse range of applications these compounds can have in agriculture (Fu et al., 2021).

Safety And Hazards

The safety data sheet for 9-Benzylcarbazole indicates that it should be handled in a well-ventilated place and contact with skin and eyes should be avoided . In case of accidental release, dust formation should be avoided and the area should be well ventilated .

Future Directions

Carbazole compounds have drawn attention because of their versatility in functionalization, good chemical and environmental stability, excellent charge transport ability, etc . They have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices, etc . Future research may focus on further optimizing the synthesis process and exploring new applications for these compounds.

properties

IUPAC Name

9-benzylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAKJBGOHINNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173021
Record name N-Benzylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzylcarbazole

CAS RN

19402-87-0
Record name N-Benzylcarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019402870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Carbazole (5 g; 0.03 mol) was reacted with benzyl bromide (7.11 ml; 0.06 mol) by working in a manner similar to that described in Example 1a).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.11 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 100-mL round-bottomed flask was charged with a solution of 9H-carbazole (1.67 g, 9.90 mmol, 1.00 equiv, 99%) in DMF (20 mL) followed by addition of NaH (400 mg, 16.50 mmol, 1.00 equiv, 99%) in small portions at 0° C. over 5 minutes. 1-(Bromomethyl)benzene (1.7 g, 9.90 mmol, 1.00 equiv, 99%) was then added drop wise at 0° C. over 5 minutes. The resulting mixture was stirred at room temperature for 16 hours. The progress was monitored by TLC (EtOAc:PE=1:5). Upon completion, the reaction was then quenched by the addition of water/ice (100 mL). The solids were collected by filtration and dried in an oven under reduced pressure to afford 9-benzyl-9H-carbazole as white solid (2.3 g, 90%). LCMS: [M+H]+: 258.
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

20 g (119.6 mmol) of carbazole, 47 g (712.0 mmol) of 85% KOH, 26.5 g (191.7 mmol) of potassium carbonate, 4.0 g (11.8 mmol) of tetra-n-butylammonium hydrogensulfate, 17.0 g (134.3 mmol) of benzyl chloride and 300 ml of toluene were allowed to react and after treated in the same manner as with Example 7 (1) to obtain 26.88 g of 9-benzylcarbazole.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
26.5 g
Type
reactant
Reaction Step Three
Quantity
17 g
Type
reactant
Reaction Step Four
[Compound]
Name
Example 7 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4 g
Type
catalyst
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Seven
Yield
87.3%

Synthesis routes and methods IV

Procedure details

To a mixture of carbazole (0.87 g, 5 mmoles) in tetrahydrofuran (THF), NaH (0.24 g, 10 mmoles) was slowly added. The mixture was stirred for 1 hour, obtaining a solution. Benzyl bromide (0.89 ml, 7.5 mmoles) was then added dropwise, and the reaction mixture was stirred for 5 hours at room temperature. The reaction was quenched with ice water and THF was evaporated under reduced pressure. The mixture was extracted with ethyl ether (3×5 mL) and the organic phases were collected and combined, dried over MgSO4 and evaporated under reduced pressure. The solid obtained was triturated with n-hexane (10 mL), filtered and used without further purification. The compound obtained is a white solid with melting point of 123° C. and Rf=0.44 in cyclohexane/dichloromethane 4/1.
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step Two
Name
cyclohexane dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Benzylcarbazole
Reactant of Route 2
Reactant of Route 2
9-Benzylcarbazole
Reactant of Route 3
Reactant of Route 3
9-Benzylcarbazole
Reactant of Route 4
Reactant of Route 4
9-Benzylcarbazole
Reactant of Route 5
9-Benzylcarbazole
Reactant of Route 6
Reactant of Route 6
9-Benzylcarbazole

Citations

For This Compound
40
Citations
NP Buu-Hoi, R Royer - The Journal of Organic Chemistry, 1951 - ACS Publications
… 9-benzylcarbazole (XXV). Acetylation gave both 3acetyl- (XXVI) and 3,6-diacetyl-9-benzylcarbazole … 3,e-Dibromo-9-benzylcarbazole (XXIV) formed long silky colorless needles, mp 158, …
Number of citations: 35 pubs.acs.org
WE Lu, XZ Dong, WQ Chen, ZS Zhao… - Journal of Materials …, 2011 - pubs.rsc.org
… The high resolution in TPIP using BNMBC was achieved as compared to the reported photoinitiator 3,6-bis[2-(4-nitrophenyl)-ethynyl]-9-benzylcarbazole (BNBC). BNMBC was confirmed …
Number of citations: 85 pubs.rsc.org
MS Belousov, Y Okada, N Kobayashi… - Bulletin of the …, 2023 - journal.csj.jp
… The synthetic route to the starting 9-benzylcarbazole-2,3,6,7-tetranitrile was reconsidered and literature conditions were successfully optimized. In addition to the binuclear complex, a …
Number of citations: 2 www.journal.csj.jp
EJ LaVoie, G Briggs, V Bedenko, D Hoffmann - Mutation Research/Genetic …, 1982 - Elsevier
… The lack of mutagenic potential for 9-benzylcarbazole may be due to either steric or electronic factors associated with the phenyl group. Metabolism studies performed with 9-…
Number of citations: 31 www.sciencedirect.com
T Xu, R Lu, M Jin, X Qiu, P Xue, C Bao, Y Zhao - Tetrahedron letters, 2005 - Elsevier
… Figure 3 shows the photoluminescence (PL) spectra of 9-benzylcarbazole and the linear … For example, 9-benzylcarbazole showed two isolated emission bands at 347 and 363 nm, …
Number of citations: 30 www.sciencedirect.com
Z ZHANG, ZB CHEN, Q CHANG, F JIN - Chinese Chemical Letters, 2000 - hero.epa.gov
… The photostimulated reactions of benzyl chloride with carbazolyl nitrogen anion in dimethyl sulfoxide gave 9-benzylcarbazole and 3-benzylcarbazole. The reactions are suggested in …
Number of citations: 1 hero.epa.gov
P Kundu, KR Justin Thomas, JT Lin… - Advanced Functional …, 2003 - Wiley Online Library
… The 3,6-dibromo-9-benzylcarbazole was treated with two … 3,6-Dibromo-9-benzylcarbazole was synthesized as reported … mo-9-benzylcarbazole (1.0 mmol), amine (2.1 mmol), Pd(dba)2 …
Number of citations: 117 onlinelibrary.wiley.com
JK Shigley - 1984 - scholar.archive.org
… The principal products observed during the pyrolysis of 9BTHC were 9-benzylcarbazole (9BC), … The principal products observed during the pyrolysis of 9BTHC were 9-benzylcarbazole (…
Number of citations: 3 scholar.archive.org
F Mikes, H Morawetz, K Dennis - Macromolecules, 1980 - ACS Publications
Polystyrene (PS) andpoly (a-methylstyrene)(PMS), prepared by anionic polymerization, and poly (2, 6-dimethyl-l, 4-phenylene ether)(PPO) were labeled with carbazole or anthracene …
Number of citations: 51 pubs.acs.org
TG Jackson, SR Morris, BW Martin - Journal of the Chemical Society C …, 1969 - pubs.rsc.org
… Gilman and Dietrich have converted 10-ethylphenothiazine into 9-ethylcarbazole (desulphurization) and 9-benzylcarbazole into carbazole (dealkylation) by heating under reflux in …
Number of citations: 7 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.